molecular formula C11H18O B042211 2-Pentylidenecyclohexan-1-one CAS No. 25677-40-1

2-Pentylidenecyclohexan-1-one

Cat. No. B042211
Key on ui cas rn: 25677-40-1
M. Wt: 166.26 g/mol
InChI Key: KTETXLGRNPACFS-YFHOEESVSA-N
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Patent
US05081310

Procedure details

In a 100 ml-volume three-way-cocked eggplant type flask whose atmosphere had been displaced with nitrogen was charged 845 mg (0.5 mmole) of Ru2Cl4 ((+)-BINAP)2 (NEt3), and 17.8 g (100 mmole) of 2-pentylidenecyclohexanone and 50 ml of methylene chloride were added thereto to form a solution. The solution was put in a 100 ml autoclave having been displaced with nitrogen and stirred at 50° C. under a hydrogen pressure of 90 kg/cm2 for 23 hours to conduct a hydrogenation reaction. The solvent was removed from the reaction mixture by distillation, and the residue was purified by silica gel column chromatography- using a mixed solvent of diethyl ether and hexane (1:4 by volume) as an eluent to obtain 16 g (percent yield: 90%) of 2-pentylcyclohexanone as a clear yellow liquid. 1H-NMR (CDCl3)δ(ppm): 1.20 (t, 3H, J=7 Hz), 1.40 (m, 8H), 1.50-2.50 (m, 9H)
Quantity
845 mg
Type
reactant
Reaction Step One
Name
2-pentylidenecyclohexanone
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[CH:8](=[C:13]1[CH2:18][CH2:17][CH2:16][CH2:15][C:14]1=[O:19])[CH2:9][CH2:10][CH2:11][CH3:12]>C(Cl)Cl>[CH2:8]([CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][C:14]1=[O:19])[CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
845 mg
Type
reactant
Smiles
CCN(CC)CC
Name
2-pentylidenecyclohexanone
Quantity
17.8 g
Type
reactant
Smiles
C(CCCC)=C1C(CCCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. under a hydrogen pressure of 90 kg/cm2 for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
a hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the reaction mixture by distillation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(CCCC)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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